8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridine can be synthesized from easily available chemicals, and its synthesis is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H5ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H .Chemical Reactions Analysis
Imidazopyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis and Chemical Properties
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation
The compound is involved in the synthesis of methylimidazo[1,2-a]pyridines. A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of these compounds without any deliberate addition of catalysts. They also synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, highlighting its versatility in chemical synthesis (Mohan, Rao, & Adimurthy, 2013).
Synthesis of Imidazo[4,5-b]pyridines
Perandones and Soto (1997) described the preparation of 4-amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds to form imidazo[4,5-b]pyridine derivatives. This demonstrates the compound's role in the formation of complex heterocyclic structures (Perandones & Soto, 1997).
Fluorescent Molecular Rotor Studies
Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing its application in the study of viscosity sensing properties (Jadhav & Sekar, 2017).
Chemical Reactions and Derivatives
Vilsmeier–Haack Reaction
Quiroga et al. (2010) reported the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. This study indicates the compound's reactivity and potential for creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
Hydrophobic Base Pairing in DNA Replication
Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a pairing partner of 9-methylimidazo[(4,5)-b]pyridine. This study showcases the compound's role in expanding the genetic alphabet, especially in DNA replication (Mitsui et al., 2003).
Formation of Bisarylmethyl-Substituted Pyrimidines
Harutyunyan (2014) conducted research on the condensation of various carbaldehydes including 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing its application in the synthesis of diaryl(hetaryl)methanes (Harutyunyan, 2014).
Synthesis of Antimicrobial Compounds
Studies have explored the synthesis of novel compounds with antimicrobial properties using derivatives of imidazopyridines. For example, Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines containing 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, demonstrating the compound's role in developing new antimicrobial agents (Ladani et al., 2009).
Mechanism of Action
Future Directions
Imidazopyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry, particularly in the treatment of various resistant forms of tuberculosis .
properties
IUPAC Name |
8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBXFZPPDNBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724473 |
Source
|
Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313712-64-9 |
Source
|
Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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